Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C14H19BrN2O2 It is a derivative of benzoic acid and contains a bromine atom and an ethylpiperazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate typically involves a multi-step processThe reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst, followed by nucleophilic substitution with 4-ethylpiperazine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The ethylpiperazine group can interact with various receptors and enzymes, potentially modulating their activity. The bromine atom and ester group may also play roles in its biological effects by influencing its binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-bromo-5-(4-methylpiperazin-1-yl)benzoate
- Methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate
- Methyl 3-chloro-5-(4-ethylpiperazin-1-yl)benzoate
Uniqueness
This compound is unique due to the presence of the ethylpiperazine group, which can enhance its biological activity and specificity. The bromine atom also provides a site for further functionalization, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C14H19BrN2O2 |
---|---|
Molekulargewicht |
327.22 g/mol |
IUPAC-Name |
methyl 3-bromo-5-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C14H19BrN2O2/c1-3-16-4-6-17(7-5-16)13-9-11(14(18)19-2)8-12(15)10-13/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
MAPHRTQFEAHQER-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.